molecular formula C5H6ClNO B12311094 3-Chloro-tetrahydro-furan-2-carbonitrile

3-Chloro-tetrahydro-furan-2-carbonitrile

Cat. No.: B12311094
M. Wt: 131.56 g/mol
InChI Key: YTJXXPVBNLXGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-tetrahydro-furan-2-carbonitrile is an organic compound with the molecular formula C5H6ClNO. It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom, a nitrile group, and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-tetrahydro-furan-2-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents and nitrile sources. One common method is the chlorination of tetrahydrofuran-2-carbonitrile using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-tetrahydro-furan-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild bases (e.g., sodium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

Scientific Research Applications

3-Chloro-tetrahydro-furan-2-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and infectious diseases.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-Chloro-tetrahydro-furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and the tetrahydrofuran ring can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a nitrile group, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in the preparation of complex molecules .

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

3-chlorooxolane-2-carbonitrile

InChI

InChI=1S/C5H6ClNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2

InChI Key

YTJXXPVBNLXGPI-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.